Cas no 2228558-27-6 (5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene)

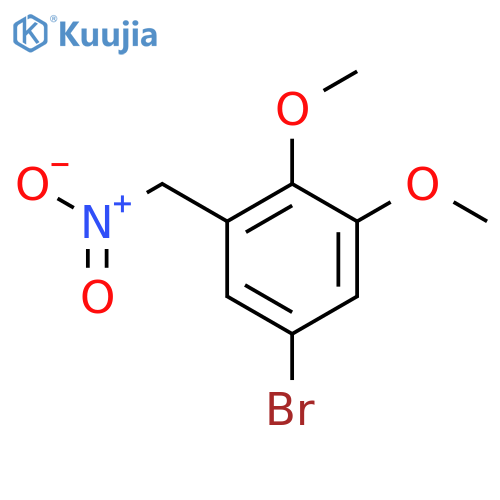

2228558-27-6 structure

商品名:5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene

- EN300-1925870

- 2228558-27-6

-

- インチ: 1S/C9H10BrNO4/c1-14-8-4-7(10)3-6(5-11(12)13)9(8)15-2/h3-4H,5H2,1-2H3

- InChIKey: WVOCZOZVNKDOHI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=C(C=1)C[N+](=O)[O-])OC)OC

計算された属性

- せいみつぶんしりょう: 274.97932g/mol

- どういたいしつりょう: 274.97932g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925870-5.0g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 5g |

$2858.0 | 2023-05-31 | ||

| Enamine | EN300-1925870-0.5g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1925870-0.05g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1925870-1g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1925870-0.25g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1925870-1.0g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 1g |

$986.0 | 2023-05-31 | ||

| Enamine | EN300-1925870-10.0g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 10g |

$4236.0 | 2023-05-31 | ||

| Enamine | EN300-1925870-10g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1925870-0.1g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1925870-2.5g |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene |

2228558-27-6 | 2.5g |

$1931.0 | 2023-09-17 |

5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

2228558-27-6 (5-bromo-1,2-dimethoxy-3-(nitromethyl)benzene) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 13769-43-2(potassium metavanadate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬